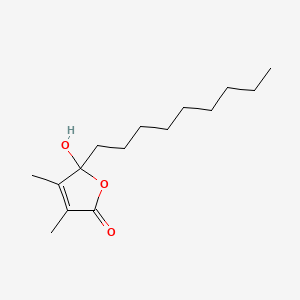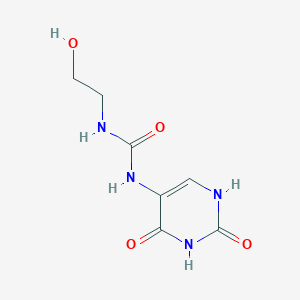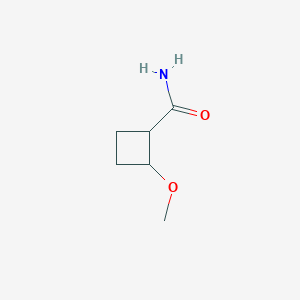
N-(4-Chlorobenzene-1-sulfonyl)-2-methoxybenzene-1-carboximidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide is an organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonyl group attached to a benzamide structure, with a methoxy group and a chlorine atom substituting the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide typically involves the condensation of 4-chlorobenzenesulfonyl chloride with 2-methoxybenzamide. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions, thereby improving the overall quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction typically requires elevated temperatures.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions to introduce various functional groups onto the benzene ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions include substituted benzamides, phenol derivatives, and various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Mecanismo De Acción
The mechanism by which N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition or modulation of their activity. The methoxy and chlorine substituents on the benzene ring can influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is structurally similar and is used as an intermediate in the synthesis of glyburide.
Indole Derivatives: These compounds share similar aromatic structures and have diverse biological activities.
Uniqueness
N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl and a methoxy group on the benzene ring allows for a wide range of chemical modifications and applications.
Propiedades
Número CAS |
58734-23-9 |
|---|---|
Fórmula molecular |
C14H12ClNO4S |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)sulfonyl-2-methoxybenzamide |
InChI |
InChI=1S/C14H12ClNO4S/c1-20-13-5-3-2-4-12(13)14(17)16-21(18,19)11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) |
Clave InChI |
CTAKPJCLFNNSFC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-N-[3-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]phenyl]acetamide](/img/structure/B14005453.png)
![N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide](/img/structure/B14005457.png)

![(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid](/img/structure/B14005467.png)
![(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14005469.png)

![n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide](/img/structure/B14005474.png)

![[(1S,3R,5S)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14005480.png)

![N'-acetyl-N-methyl-N'-[(4-nitrophenyl)methyl]acetohydrazide](/img/structure/B14005504.png)
![2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one](/img/structure/B14005516.png)
